molecular formula C24H19F3N4OS B2424180 N-((4-phenyl-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide CAS No. 391897-08-8

N-((4-phenyl-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide

Cat. No.: B2424180
CAS No.: 391897-08-8
M. Wt: 468.5
InChI Key: RKFOYWQUQSWWCA-UHFFFAOYSA-N
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Description

“N-((4-phenyl-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide” is a complex organic compound. It contains a benzamide group, a phenyl group, a trifluoromethyl group, and a 1,2,4-triazole group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 1,2,4-triazole ring, a benzamide moiety, a phenyl ring, and a trifluoromethyl group. The exact spatial arrangement of these groups would depend on the specifics of the compound’s synthesis .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the trifluoromethyl group might be susceptible to nucleophilic attack, and the amide group could participate in condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group might increase the compound’s lipophilicity, potentially affecting its solubility and distribution in biological systems .

Scientific Research Applications

Intramolecular Oxidative Coupling and Synthesis of Benzoxazole Derivatives

Researchers have achieved intramolecular oxidative C–O coupling of electron-rich N-phenyl benzamides using phenyliodine bis(trifluoroacetate) as an oxidant. This method affords benzoxazole products in high yields under metal-free conditions, demonstrating the compound's utility in synthesizing heterocyclic structures with potential applications in material science and pharmacology (Zhengsen Yu et al., 2012).

Anticancer Activity

A series of substituted benzamides have been designed, synthesized, and evaluated for anticancer activity against several cancer cell lines, including breast, lung, colon, and ovarian cancer. These compounds, related structurally to the query chemical, have shown moderate to excellent anticancer activities, highlighting the potential of benzamide derivatives in cancer treatment (B. Ravinaik et al., 2021).

Antipathogenic and Antimicrobial Activity

New thiourea derivatives, including benzamide structures, have been synthesized and tested for their interaction with bacterial cells. These compounds exhibit significant antipathogenic activity, particularly against strains known for their ability to grow in biofilms, suggesting their application in developing novel antimicrobial agents with antibiofilm properties (Carmen Limban et al., 2011).

Antiplasmodial Activities

Research into N-acylated furazan-3-amine derivatives has revealed promising activity against different strains of Plasmodium falciparum. Compounds with a benzamide moiety have shown high antiplasmodial activity, indicating the role of benzamide derivatives in malaria treatment (Theresa Hermann et al., 2021).

Corrosion Inhibition

Studies on the corrosion inhibition performance of benzimidazole derivatives for mild steel in HCl have identified compounds with benzamide structures as effective inhibitors. These findings underscore the potential use of such compounds in protecting metals against corrosion, which is crucial for industrial applications (M. Yadav et al., 2013).

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and potential biological activity. Without specific data, it’s challenging to provide a detailed safety assessment .

Future Directions

Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activity .

Properties

IUPAC Name

N-[[4-phenyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F3N4OS/c25-24(26,27)19-11-7-8-17(14-19)16-33-23-30-29-21(31(23)20-12-5-2-6-13-20)15-28-22(32)18-9-3-1-4-10-18/h1-14H,15-16H2,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFOYWQUQSWWCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3)SCC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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